2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan
CAS No.: 887355-27-3
VCID: VC20747386
Molecular Formula: C23H17NO6S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan - 887355-27-3](/images/no_structure.jpg)
Description |
Analytical ChemistryThis compound is utilized as a derivatization reagent in capillary electrophoresis, enhancing the separation and detection of analytes by improving their fluorescent properties. Various modes of derivatization can be employed, including:
Biochemical ResearchIn biochemical applications, the thiol group of this compound allows for selective labeling of proteins and peptides. This capability is essential for studying protein interactions, cellular mechanisms, and dynamic biological processes. Table 2: Key Research Areas
The mechanism by which 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan operates is primarily based on its fluorescent properties. It absorbs light at approximately 492 nm and emits at about 515 nm, making it suitable for fluorescence-based detection techniques.
While several compounds share structural or functional similarities with 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan, its unique combination of fluorescence and thiol functionality sets it apart. Table 3: Comparative Analysis
The biological activity of this compound is primarily linked to its ability to selectively label proteins and other biomolecules through its thiol group. This property allows researchers to visualize biological processes in real-time using techniques such as fluorescence microscopy and flow cytometry. 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is a versatile compound with significant applications in biochemical research due to its unique fluorescent properties and ability to selectively label biomolecules. Its role as a derivatization reagent in analytical techniques further enhances its utility across various scientific disciplines. |
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 887355-27-3 | ||||||||||||||||||||||||
Product Name | 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan | ||||||||||||||||||||||||
Molecular Formula | C23H17NO6S | ||||||||||||||||||||||||
Molecular Weight | 435.5 g/mol | ||||||||||||||||||||||||
IUPAC Name | 2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(3-sulfanylpropanoylamino)benzoic acid | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C23H17NO6S/c25-13-2-5-16-19(10-13)30-20-11-14(26)3-6-17(20)22(16)15-4-1-12(9-18(15)23(28)29)24-21(27)7-8-31/h1-6,9-11,25,31H,7-8H2,(H,24,27)(H,28,29) | ||||||||||||||||||||||||
Standard InChIKey | KZTGHIUDKVKTQY-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | ||||||||||||||||||||||||
Canonical SMILES | C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | ||||||||||||||||||||||||
Synonyms | N-(3’,6’-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)-3-mercapto-propanamide; | ||||||||||||||||||||||||
PubChem Compound | 3540710 | ||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume